5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole is a synthetic compound of interest in various scientific research areas. Characterized by its distinct chemical structure, it comprises a thiadiazole ring substituted with a chloro group and a sulfanyl group bound to a trifluoromethyl-phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole, a typical method involves the cyclization of suitable precursors under controlled conditions. A common approach might include:
Starting with 3-(trifluoromethyl)benzenemethanethiol and a suitable diazonium salt.
Performing diazotization under low-temperature conditions.
Introducing sulfur donors to promote cyclization, leading to the formation of the thiadiazole core.
Utilizing chlorinating agents to introduce the chloro group at the designated position.
Industrial Production Methods
While precise industrial methods can vary, a scalable approach would generally involve batch synthesis under optimized temperature and pressure conditions, ensuring high yield and purity. Specialized reactors and purification processes, such as recrystallization or chromatography, might be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly targeting the sulfanyl group.
Reduction: : Reduction reactions may affect the nitrogens within the thiadiazole ring.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilization of nucleophiles such as amines or alcohols to displace the chloro group.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Generation of dihydro-thiadiazole derivatives.
Substitution: : Varied functionalized thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole finds application in multiple fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential as an antimicrobial or anticancer agent, thanks to its ability to interact with biological macromolecules.
Medicine: : Explored for drug development due to its unique chemical properties and potential therapeutic effects.
Industry: : Employed in the development of advanced materials with specific functional properties, such as in electronics or polymers.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its effects can be mediated through pathways that include:
Binding to protein active sites: : Modulating enzyme activity or receptor interactions.
Disruption of cellular processes: : Inhibiting or promoting specific biochemical pathways, potentially leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole include other thiadiazole derivatives with varying substituents. While these compounds share a common core structure, their unique functional groups impart distinct chemical and biological properties. For instance:
4-Methyl-1,2,4-thiadiazole: : Lacks the chloro and sulfanyl groups, leading to different reactivity and applications.
5-Nitro-1,2,4-thiadiazole:
By comparison, the trifluoromethyl-phenyl substitution in this compound endows it with unique physical and chemical characteristics, enhancing its utility in specialized applications.
Properties
IUPAC Name |
5-chloro-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S2/c11-8-15-9(16-18-8)17-5-6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAKSVKPMLNRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.